5,7-dihydroxy-4-propyl-2H-chromen-2-one
Overview
Description
“5,7-dihydroxy-4-propyl-2H-chromen-2-one” is a type of coumarin . Coumarins are a large class of compounds with the core structure of 1,2-benzopyranone . They are widely found in various natural plants as well as microbial metabolites .
Synthesis Analysis
The synthesis of coumarin derivatives has been a focus for many research groups due to their valuable biological and pharmaceutical properties . One effective synthesis method is based on the Pechmann coumarin synthesis method . This method involves the influence of various Lewis acids on the reaction, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins have been explored .
Molecular Structure Analysis
The molecular structure of “5,7-dihydroxy-4-propyl-2H-chromen-2-one” includes a coumarin core structure with hydroxy groups at the 5 and 7 positions and a propyl group at the 4 position .
Chemical Reactions Analysis
The synthesis of “5,7-dihydroxy-4-propyl-2H-chromen-2-one” involves a series of chemical reactions. For example, one method involves the use of 1-(2,4-dihydroxyphenyl) ethanone and ethyl acetoacetate in the presence of sulfuric acid via the Pechmann reaction .
Scientific Research Applications
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Synthesis Procedures of Coumarin Heterocycles
- Field : Organic and Pharmaceutical Chemistry .
- Application : The synthesis of coumarin systems, including 5,7-dihydroxy-4-propyl-2H-chromen-2-one, has been a topic of interest due to their valuable biological and pharmaceutical properties .
- Methods : Various methods have been developed for the synthesis of coumarin systems. These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
- Results : More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
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Antimicrobial and Antitumor Screening
- Field : Medicinal Chemistry .
- Application : Chromene compounds, including 5,7-dihydroxy-4-propyl-2H-chromen-2-one, have shown significant biological properties, making them a target in drug design research .
- Methods : The synthesis and characterization of two novel series of chromene compounds were achieved using multi-component reactions .
- Results : All the designed compounds showed significant potent antimicrobial activities. Four potent compounds showed promising MIC from 0.007 to 3.9 µg/mL .
Future Directions
properties
IUPAC Name |
5,7-dihydroxy-4-propylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-2-3-7-4-11(15)16-10-6-8(13)5-9(14)12(7)10/h4-6,13-14H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPADVKOPBBPJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=CC(=C12)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30419808 | |
Record name | 5,7-dihydroxy-4-propyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30419808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dihydroxy-4-propyl-2H-chromen-2-one | |
CAS RN |
66346-59-6 | |
Record name | 5,7-Dihydroxy-4-propyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66346-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-dihydroxy-4-propyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30419808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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